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Compound of Interest

Compound Name: 3-Methylcyclopentanol

Cat. No.: B093247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylcyclopentanol, a key organic compound with applications in various scientific domains.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering valuable insights for compound identification, structural

elucidation, and quality control. The data presented corresponds to a mixture of the cis and

trans isomers of 3-Methylcyclopentanol, reflecting the form in which this compound is often

encountered in laboratory settings.

Spectroscopic Data Summary
The spectroscopic data for the isomeric mixture of 3-Methylcyclopentanol is summarized in

the tables below. This information has been compiled from various spectral databases to

provide a consolidated and easy-to-reference resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of the 3-Methylcyclopentanol isomer mixture displays a series of

signals corresponding to the different proton environments in the cis and trans forms. The

complexity of the spectrum is a direct result of the presence of these two stereoisomers.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.2 Multiplet 1H CH-OH

~2.0 - 1.2 Multiplet 8H
Cyclopentyl CH and

CH₂

~1.0 Doublet 3H CH₃

~1.6 Singlet (broad) 1H OH

Note: The chemical shifts are approximate and can vary slightly based on the solvent and

concentration. The broad singlet for the hydroxyl proton is characteristic and its chemical shift

is highly dependent on factors such as solvent, concentration, and temperature.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides distinct signals for each carbon atom in the

two isomers. The presence of more than the expected six signals for a single isomer confirms

the presence of a mixture.

Chemical Shift (δ) ppm Assignment

~73 CH-OH

~42 CH₂

~35 CH-CH₃

~33 CH₂

~30 CH₂

~21 CH₃

Note: The assignments are based on typical chemical shifts for similar structures. The exact

chemical shifts for the cis and trans isomers will differ slightly, leading to a cluster of peaks for

some carbon environments.
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Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylcyclopentanol exhibits characteristic absorption bands that are

indicative of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2950 Strong C-H stretch (sp³ hybridized)

~1450 Medium C-H bend

~1050 Strong C-O stretch

Mass Spectrometry (MS)
The mass spectrum of 3-Methylcyclopentanol, typically obtained through electron ionization

(EI), shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assignment

100 ~5 [M]⁺ (Molecular Ion)

85 ~40 [M - CH₃]⁺

82 ~60 [M - H₂O]⁺

71 ~100 [M - C₂H₅]⁺ or [C₅H₉]⁺

57 ~95 [C₄H₉]⁺

43 ~80 [C₃H₇]⁺

Note: The fragmentation pattern is consistent with that of a secondary alcohol. The base peak

at m/z 71 is a stable carbocation formed after initial fragmentation.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

NMR Spectroscopy
Sample Preparation:

A 5-10 mg sample of 3-Methylcyclopentanol (as a mixture of isomers) is accurately

weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer.

Experiment: A standard one-dimensional proton NMR experiment is performed.

Parameters:

Number of scans: 16-64

Relaxation delay: 1-5 seconds

Pulse width: 30-45 degrees

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or higher, corresponding to the proton frequency) NMR

spectrometer.

Experiment: A standard one-dimensional proton-decoupled carbon-13 NMR experiment.

Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation delay: 2 seconds

Infrared (IR) Spectroscopy
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

A single drop of the neat 3-Methylcyclopentanol liquid is placed between two salt plates

(e.g., NaCl or KBr).

The plates are pressed together to form a thin liquid film.

Data Acquisition:

The spectrum is recorded over the range of 4000-400 cm⁻¹.

A background spectrum of the clean salt plates is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a

gas chromatograph (GC-MS).

Sample Introduction:

If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane

or diethyl ether) is injected into the GC.

The 3-Methylcyclopentanol isomers are separated by the GC column and then

introduced into the mass spectrometer.

Ionization and Analysis:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Detection Range: m/z 40-200.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methylcyclopentanol.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical

compound.
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To cite this document: BenchChem. [Spectroscopic Data of 3-Methylcyclopentanol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093247#spectroscopic-data-of-3-
methylcyclopentanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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